3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenylhydrazine with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate to form the triazolothiadiazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives.
Scientific Research Applications
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the imidazo[1,2-a]pyridine moiety.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Differently fused triazolothiadiazine with distinct properties.
Uniqueness
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to the presence of the imidazo[1,2-a]pyridine moiety, which enhances its pharmacological profile and broadens its range of biological activities .
Properties
Molecular Formula |
C17H11ClN6S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11ClN6S/c1-10-14(23-8-3-2-7-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-4-6-12(18)9-11/h2-9H,1H3 |
InChI Key |
DUXXNMKUMKNBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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